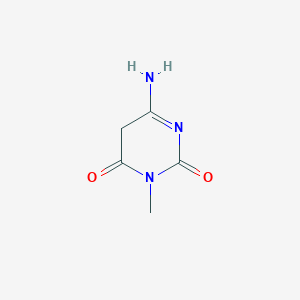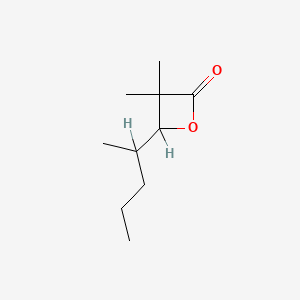
N-(Benzylamidino) pivalamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Benzylamidino) pivalamide monohydrochloride is a chemical compound with a unique structure that combines a benzyl group, an amidino group, and a pivalamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzylamidino) pivalamide monohydrochloride typically involves the reaction of benzylamine with pivaloyl chloride to form N-benzylpivalamide. This intermediate is then reacted with an amidine source, such as benzamidine hydrochloride, under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
N-(Benzylamidino) pivalamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamidino pivalic acid derivatives, while reduction can produce benzylamidino pivalamide.
科学的研究の応用
N-(Benzylamidino) pivalamide monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which N-(Benzylamidino) pivalamide monohydrochloride exerts its effects involves its interaction with specific molecular targets. The amidino group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
N-Phenylpicolinamide: Similar in structure but with a phenyl group instead of a benzyl group.
N-Benzylpivalamide: Lacks the amidino group, making it less reactive in certain biochemical assays.
Benzamidine Hydrochloride: Contains the amidino group but lacks the pivalamide moiety.
Uniqueness
N-(Benzylamidino) pivalamide monohydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
20801-69-8 |
|---|---|
分子式 |
C13H20ClN3O |
分子量 |
269.77 g/mol |
IUPAC名 |
N-(N'-benzylcarbamimidoyl)-2,2-dimethylpropanamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-13(2,3)11(17)16-12(14)15-9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3,(H3,14,15,16,17);1H |
InChIキー |
ZGSMDRPVHCMRBX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC(=NCC1=CC=CC=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


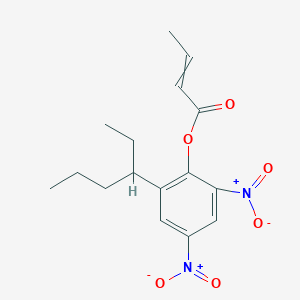
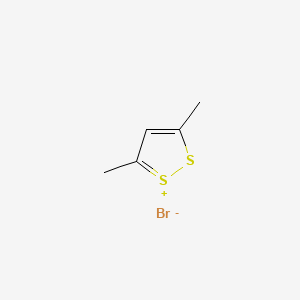
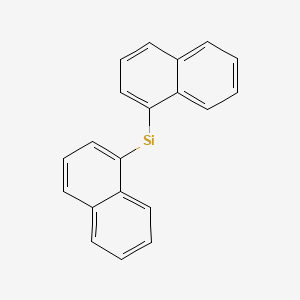
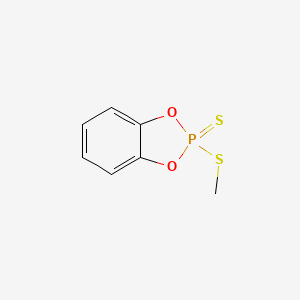
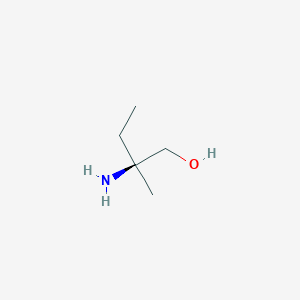
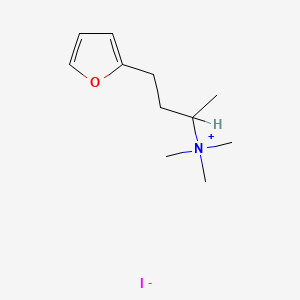

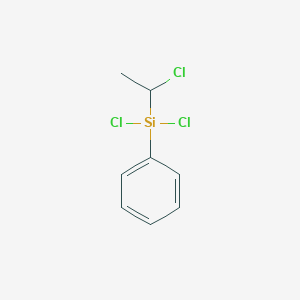
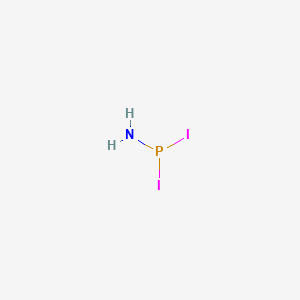
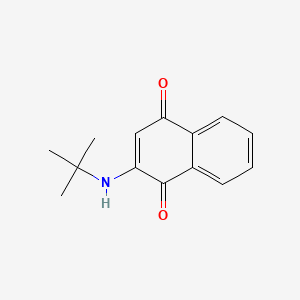
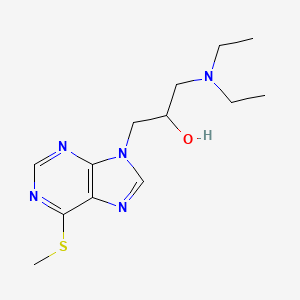
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
